Ceftizoxime sodium
Overview
Description
Ceftizoxime Sodium is a third-generation cephalosporin antibiotic used in the treatment of various bacterial infections, including lower respiratory tract infection, urinary tract infection, and gonorrhea . It is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .
Synthesis Analysis
The synthesis of Ceftizoxime Sodium involves experimental analysis and research on various factors that influence the quality and yield of the product .
Molecular Structure Analysis
The molecular formula of Ceftizoxime Sodium is C13H12N5NaO5S2 . The average mass is 405.385 Da and the monoisotopic mass is 405.017761 Da .
Chemical Reactions Analysis
Ceftizoxime Sodium is an aminothiazolyl cephalosporin with an extended spectrum of activity against many gram-negative, nosocomially acquired pathogens . It has excellent beta-lactamase stability, with good in vitro activity against Haemophilus influenzae, Neisseria gonorrhoeae, and Klebsiella pneumoniae .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ceftizoxime Sodium include a molecular formula of C13H12N5NaO5S2 and a molecular weight of 405.38 .
Scientific Research Applications
Impurity Analysis in Ceftizoxime Sodium
Ceftizoxime sodium, a beta-lactamic antibacterial drug, undergoes analysis for impurities during its synthesis. Eight process-related impurities have been identified through HPLC analysis. These impurities include various derivatives of ceftizoxime sodium, characterized through spectral data. This study is crucial for ensuring the purity and efficacy of the drug (Bharathi et al., 2007).
Bactericidal Mechanism
Ceftizoxime sodium inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). This inhibition disrupts the cross-linking of peptidoglycan units in the cell wall, leading to cell lysis and bacterial death. Understanding this mechanism aids in the development of effective antibacterial strategies (Definitions, 2020).
Inhibitory Effects on Bacterial Growth
Studies using microcalorimetry have shown that ceftizoxime sodium can alter the metabolic pathway of E. coli, demonstrating a stronger inhibition effect on its growth compared to other cephalosporins. This research provides insights into the effectiveness of ceftizoxime sodium in combating specific bacterial infections (Yang et al., 2010).
Clinical Efficacy in Respiratory and Urinary Tract Infections
Clinical trials have evaluated the efficacy and safety of ceftizoxime sodium in treating lower respiratory and urinary tract infections. These studies contribute to understanding its therapeutic potential and safety profile in clinical settings (Ying-yua, 2008).
Pharmacokinetic Studies
Pharmacokinetic analysis of ceftizoxime sodium in human serum and urine using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS-MS) has been conducted. These studies are essential for determining the drug's behavior in the human body, impacting dosage and administration guidelines (Wang et al., 2016).
Interaction with Human Serum
Research has explored the interaction of ceftizoxime sodium with human serum, particularly its bactericidal activity against E. coli and S. aureus. This study highlights the synergistic action of the drug with human serum components, enhancing itsantibacterial efficacy. Such findings are crucial for understanding how ceftizoxime sodium functions in the human body and for optimizing its clinical use (Watanabe et al., 1986).
Antibacterial Activity Against Gram-Negative Bacteria
Ceftizoxime sodium's antibacterial activity against Gram-negative enteric bacteria has been extensively studied. This includes its effectiveness compared to other antibiotics and the impact on the normal intestinal flora in mice. Such research contributes to the understanding of ceftizoxime sodium's role in treating specific bacterial infections (Byun et al., 1989).
Bioavailability Studies
The bioavailability of ceftizoxime sodium in various formulations has been investigated in both animal models and humans. This research is vital for developing effective and safe drug delivery systems, ensuring optimal therapeutic effects (Ueda et al., 1983).
Therapeutic Application in Pneumonia
Studies have explored the serum bactericidal activity of ceftizoxime against pathogens associated with community-acquired and nosocomial pneumonias. This research informs the use of ceftizoxime sodium in treating serious respiratory infections and aids in antibiotic stewardship (Belliveau et al., 1996).
Reproductive Toxicity Studies
Toxicity and reproduction studies have been conducted to evaluate the safety profile of ceftizoxime sodium. These studies assess the potential impact on fertility and fetal development, ensuring the drug's safety in various patient populations (Fukuhara et al., 1980).
Thermodynamic Properties
Research on the thermodynamic properties of ceftizoxime sodium in simulated body fluids helps understand the drug's mechanism in exerting therapeutic effects. Studying its enthalpic interaction in salt solutions provides insights into drug behavior in physiological conditions (Chun-me, 2014).
Safety And Hazards
Ceftizoxime Sodium is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Future Directions
While Ceftizoxime Sodium has proven to be a highly effective antibiotic in the treatment of severe infections caused by susceptible bacteria , further studies are needed to confirm its relative efficacy compared with other new cephalosporins . It may also be useful in the treatment of gonorrhoea in places where penicillinase-producing strains are common .
properties
IUPAC Name |
sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O5S2.Na/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18;/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22);/q;+1/p-1/b17-7-;/t8-,11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLFUPFRVXCDMO-LIGXYSTNSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N5NaO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68401-81-0 (Parent) | |
Record name | Ceftizoxime sodium [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068401821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5046643 | |
Record name | Ceftizoxime sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ceftizoxime sodium | |
CAS RN |
68401-82-1 | |
Record name | Ceftizoxime sodium [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068401821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ceftizoxime sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-(((2-AMINO-4-THIAZOLYL)(METHOXYIMINO)ACETYL)AMINO)-8-OXO-, MONOSODIUM SALT, (6R-(6ALPHA,7BETA(Z)))- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFTIZOXIME SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26337D5X88 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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